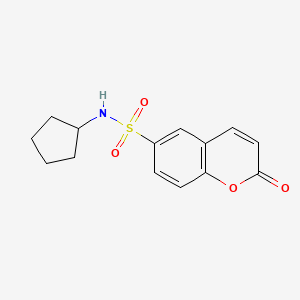

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide

Descripción

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin derivative featuring a sulfonamide group at the 6-position of the chromene core and a cyclopentyl substituent on the nitrogen atom. The compound is synthesized via a two-step process: (1) sulfonation of coumarin with chlorosulfonic acid to yield 2-oxo-2H-chromene-6-sulfonyl chloride, followed by (2) nucleophilic substitution with cyclopentylamine under reflux conditions . This scaffold is structurally analogous to other coumarin-6-sulfonamides, which are recognized for their apoptotic and anti-proliferative activities in cancer research .

Propiedades

IUPAC Name |

N-cyclopentyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPDKYGWWUCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form the chromene core. This intermediate is then reacted with sulfonamide derivatives under acidic or basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted chromenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of 2H-chromene-6-sulfonamide exhibit significant anti-diabetic properties. A series of these compounds were synthesized and evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : The synthesized compounds showed high inhibitory percentages against α-amylase, with some derivatives achieving over 93% inhibition at a concentration of 100 µg/mL. Notably, two derivatives had IC50 values of 1.76 ± 0.01 µM and 1.08 ± 0.02 µM, compared to the standard drug Acarbose (IC50 = 0.43 ± 0.01 µM) .

- α-Glucosidase Inhibition : These derivatives also demonstrated potent activity against α-glucosidase, with IC50 values of 0.548 ± 0.02 and 2.44 ± 0.09 µg/mL, again outperforming Acarbose .

- PPAR-γ Activation : The compounds exhibited promising PPAR-γ transactivation activity, which is crucial for insulin sensitivity and glucose metabolism .

The in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated favorable profiles for oral bioavailability and safety, suggesting that these derivatives could serve as potential therapeutic agents for diabetes management.

Anticancer Properties

The potential anticancer effects of N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide have been explored in various studies:

- Mechanism of Action : Research indicates that chromene derivatives may act as antiproliferative agents by inhibiting specific cellular pathways involved in tumor growth . For instance, some compounds have been reported to inhibit proteases associated with cancer progression.

- Case Studies : In vivo studies have shown that certain derivatives can significantly reduce tumor size in animal models when administered at effective doses . The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties:

- Cytokine Modulation : Some derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential role in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-diabetic | α-Amylase | IC50 = 1.08 ± 0.02 µM | 2024 |

| Anti-diabetic | α-Glucosidase | IC50 = 0.548 ± 0.02 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Anticancer | Various cancer cell lines | Significant tumor size reduction | Ongoing |

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The chromene core may interact with various biological pathways, modulating their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Aromatic substituents with polar groups (e.g., methoxy, sulfamoyl) improve aqueous solubility, whereas the cyclopentyl group may reduce it .

- Hydrogen Bonding: Aryl derivatives with amino or hydroxyl groups exhibit stronger hydrogen-bonding interactions with biological targets compared to the cyclopentyl variant .

Core Structure Variations

- Benzo[cd]indole Sulfonamides : Derivatives like N-(2-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit distinct electronic properties due to their extended π-system, leading to altered binding modes in kinase inhibition assays .

- Thiadiazole Hybrids : Compounds such as 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide introduce heterocyclic moieties, enhancing interactions with enzymes like α-amylase .

Actividad Biológica

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromene core, which is a fused bicyclic structure containing a benzene ring and a pyran ring. The sulfonamide group enhances its solubility and potential biological activity. The chemical formula can be represented as follows:

The biological activity of this compound has been linked to its interaction with various molecular targets:

- Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties, potentially through inhibition of bacterial enzyme systems or disruption of cell membrane integrity .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase .

- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may also possess anti-inflammatory properties, possibly by modulating cytokine release and inhibiting inflammatory pathways.

Antimicrobial Activity

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.

Anticancer Activity

Table 2 presents the cytotoxicity data against different cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene core and sulfonamide group significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial potency. Compounds with electron-withdrawing groups at specific positions demonstrated improved anticancer activity compared to their counterparts .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of antibiotic-resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against strains resistant to conventional treatments .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to a significant reduction in cell viability, with flow cytometry analyses confirming its role in promoting apoptosis through increased caspase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.